ACID YELLOW 29

Description

Historical Trajectories and Evolving Scholarly Interest in Azo Dyes and Acid Yellow 29

Initial scholarly and industrial interest was primarily focused on the synthesis of new azo compounds to create a wide palette of colors with high stability for various materials. ekb.eg This led to the development of thousands of structurally diverse dyes. cdnsciencepub.com However, over the past few decades, the academic focus has shifted dramatically. taylorfrancis.com As the environmental persistence of these synthetic compounds became evident, research began to concentrate on their ecological impact and the development of effective remediation technologies. cdnsciencepub.com The recalcitrant nature of azo dyes like this compound in conventional aerobic wastewater treatment systems spurred a new wave of investigation into advanced treatment processes. cdnsciencepub.comcdnsciencepub.com

Methodological Paradigms for Investigating this compound in Environmental and Chemical Research

The investigation of this compound in academic research employs a range of established and innovative methodologies, primarily centered on its removal from aqueous solutions. Key methodological paradigms include adsorption, photocatalysis, and advanced analytical techniques.

Adsorption Studies: This is one of the most common approaches for dye removal research. It involves testing the efficacy of various low-cost adsorbents, such as chemically activated sawdust from Ailanthus altissima, to bind and remove this compound from water. mdpi.comdiva-portal.org The methodology for these studies includes:

Kinetic Modeling: To understand the rate of adsorption, experimental data are fitted to models like the pseudo-first-order and pseudo-second-order kinetic models. mdpi.comnih.gov Research has shown that the adsorption of this compound often fits the pseudo-second-order model well, indicating that chemisorption may be the rate-limiting step. mdpi.comdiva-portal.org

Isotherm Modeling: To describe the equilibrium of adsorption, models such as the Langmuir, Freundlich, and Temkin isotherms are applied. mdpi.comnih.gov The Freundlich model has been found to be suitable for describing the adsorption of this compound on activated sawdust, suggesting a heterogeneous surface on the adsorbent. mdpi.comdiva-portal.org

Thermodynamic Analysis: Parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are calculated to determine the spontaneity and nature of the adsorption process. For this compound adsorption on sawdust, a negative ΔH° value indicated the process was exothermic. mdpi.comdiva-portal.org

Photocatalytic Degradation: This method uses semiconductor photocatalysts to break down the dye molecule. Key techniques include:

Advanced Oxidation Processes (AOPs): Studies have examined the photocatalyzed decolorization of this compound using a photocatalyst like Titanium dioxide (TiO₂) under UV light. researchgate.net

Parameter Optimization: Research investigates the influence of operational parameters such as pH, catalyst concentration, initial dye concentration, and the presence of electron acceptors (e.g., H₂O₂, KBrO₃) to find the most efficient degradation conditions. researchgate.net For instance, the highest decolorization rate for this compound with TiO₂ was observed at a low pH of 3.2. researchgate.net

Analytical and Characterization Techniques: To support the above studies, a suite of analytical instruments is used:

Spectrophotometry: UV-Visible spectrophotometry is the primary method used to determine the concentration of this compound in solutions during experiments. mdpi.com

Material Characterization: Adsorbents and catalysts are characterized using techniques like Scanning Electron Microscopy (SEM) to study surface morphology, Fourier Transform Infrared (FTIR) spectroscopy to identify functional groups, and BET analysis to determine surface area. mdpi.comdiva-portal.org

Chromatography and Mass Spectrometry: For the analysis of complex mixtures and degradation byproducts, more advanced methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. nih.govtandfonline.com

Current Research Landscape and Academic Significance of this compound Studies

The current research landscape for this compound is dominated by environmental science and chemical engineering, with a strong focus on developing sustainable and cost-effective wastewater treatment technologies. cdnsciencepub.comfrontiersin.org The academic significance of this compound lies in its role as a representative model pollutant for the vast class of anionic monoazo dyes. mdpi.com Its stability and common structure make it an ideal candidate for testing and optimizing novel remediation methods before their application to more complex industrial effluents.

Recent studies continue to explore innovative adsorbents derived from waste biomass, highlighting a trend towards a circular economy and green chemistry principles. mdpi.comdiva-portal.org Research on the adsorption of this compound onto activated sawdust, for example, demonstrates the potential to turn waste into a valuable resource for water purification. mdpi.comdiva-portal.org Similarly, investigations into advanced oxidation processes, such as photocatalysis with various catalysts, aim to achieve complete mineralization of the dye into non-toxic compounds like CO₂ and water. researchgate.netresearchgate.netbeilstein-journals.org

The primary goals of current research are to enhance removal efficiency, understand the underlying reaction mechanisms, and assess the practical applicability of these methods. mdpi.comresearchgate.net By studying the kinetics, equilibrium, and thermodynamics of these processes, scientists can develop more robust and efficient systems for treating dye-contaminated wastewater, addressing a significant global environmental challenge. mdpi.comdiva-portal.org

Table 2: Research Findings on Adsorption of this compound Using Activated Ailanthus altissima Sawdust

| Parameter | Finding | Source |

|---|---|---|

| Best Fit Kinetic Model | Pseudo-second-order | mdpi.comdiva-portal.org |

| Best Fit Isotherm Model | Freundlich | mdpi.comdiva-portal.org |

| Maximum Adsorption (20 °C) | 9.464 mg/g | mdpi.comdiva-portal.org |

| Maximum Adsorption (30 °C) | 12.798 mg/g | mdpi.comdiva-portal.org |

| Maximum Adsorption (40 °C) | 11.46 mg/g | mdpi.comdiva-portal.org |

| Enthalpy Change (ΔH°) | -9.981 kJ/mol (Exothermic) | mdpi.comdiva-portal.org |

| Entropy Change (ΔS°) | 0.0363 kJ/mol | mdpi.comdiva-portal.org |

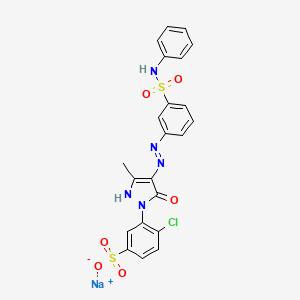

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

6359-91-7 |

|---|---|

Molecular Formula |

C22H17ClN5NaO6S2 |

Molecular Weight |

570 g/mol |

IUPAC Name |

sodium;4-chloro-3-[5-methyl-3-oxo-4-[[3-(phenylsulfamoyl)phenyl]diazenyl]-1H-pyrazol-2-yl]benzenesulfonate |

InChI |

InChI=1S/C22H18ClN5O6S2.Na/c1-14-21(22(29)28(26-14)20-13-18(36(32,33)34)10-11-19(20)23)25-24-16-8-5-9-17(12-16)35(30,31)27-15-6-3-2-4-7-15;/h2-13,26-27H,1H3,(H,32,33,34);/q;+1/p-1 |

InChI Key |

QSMNSXVGDBEELY-UHFFFAOYSA-M |

SMILES |

CC1=C(C(=O)N(N1)C2=C(C=CC(=C2)S(=O)(=O)[O-])Cl)N=NC3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4.[Na+] |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=C(C=CC(=C2)S(=O)(=O)[O-])Cl)N=NC3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4.[Na+] |

Other CAS No. |

6359-91-7 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Structural Modifications of Acid Yellow 29

Contemporary Synthetic Pathways for Acid Yellow 29 and Its Analogues

The traditional synthesis of this compound involves a two-step diazotization and coupling reaction. nepjol.infoscilit.comresearchgate.net The process begins with the diazotization of an aromatic amine, specifically 3-Aminobenzenesulfonamide, which is then coupled with 4-Chloro-3-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. scilit.comresearchgate.net This classical method often requires low temperatures to stabilize the diazonium salt and the use of acids and alkalis. asm.orgnih.gov

Modern synthetic chemistry emphasizes the development of greener and more efficient protocols, moving away from traditional methods that can be associated with drawbacks like toxic solvents, harsh pH conditions, and unstable intermediates. nih.govnih.gov For azo dyes, these advancements focus on catalytic systems and sustainable reaction conditions.

Catalytic approaches often employ solid acid catalysts, which are heterogeneous, reusable, and environmentally benign. msu.edu Examples of such catalysts used in azo dye synthesis include sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) and nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂). nih.govelsevier.esiwaponline.com These catalysts can facilitate the diazotization step under milder, often solvent-free, conditions at room temperature, which simplifies product isolation and enhances the stability of the diazonium salt intermediate. nih.govelsevier.esiwaponline.com

| Parameter | Traditional Synthesis | Green/Catalytic Synthesis |

|---|---|---|

| Catalyst | Liquid mineral acids (e.g., HCl) asm.org | Solid acid catalysts (e.g., Fe₃O₄@SiO₂-SO₃H, nano BF₃·SiO₂) nih.govelsevier.es |

| Solvent | Aqueous media asm.org | Solvent-free or minimal solvent nih.govelsevier.es |

| Temperature | Low temperature required (0-5 °C) asm.orgrsc.org | Room temperature or elevated (microwave) elsevier.esresearchgate.net |

| Reaction Time | Often several hours nih.gov | Minutes to hours researchgate.net |

| Byproducts/Waste | Acid/alkali waste, potential side products nih.gov | Reduced waste, recyclable catalyst elsevier.es |

| Intermediate Stability | Diazonium salts are often unstable asm.org | Enhanced stability of diazonium salts nih.goviwaponline.com |

The core structure of this compound, a pyrazolone (B3327878) azo dye, serves as a versatile scaffold for creating novel derivatives with specific properties. researchgate.netrsc.org By modifying the substituents on either the diazo component (the benzene (B151609) sulfonamide moiety) or the coupling component (the pyrazolone moiety), researchers can fine-tune the dye's characteristics. rsc.orgsamipubco.com

The synthesis of these derivatives follows the fundamental diazotization-coupling reaction sequence, but with modified precursors. rsc.orgsamipubco.com For instance, different substituted anilines can be used in place of 3-aminobenzenesulfonamide, or the pyrazolone ring can be altered. rsc.org These structural modifications can influence the dye's color, solubility, and affinity for various substrates. researchgate.net

Research into pyrazolone azo dye derivatives has expanded beyond traditional dyeing applications. These compounds are being investigated for their potential in high-tech fields such as optical data storage and as components in electrofluidic displays. elsevier.esresearchgate.net Furthermore, incorporating specific heterocyclic moieties can impart significant biological activity, leading to applications in the pharmaceutical sector as antibacterial, antifungal, or anticancer agents. rsc.org Metallization of the dye, by forming complexes with transition metals like Cu(II) or Fe(II), is another strategy to enhance properties like light and wash fastness for textile applications. elsevier.essamipubco.com

| Structural Modification | Synthetic Strategy | Targeted Research Application |

|---|---|---|

| Substitution on the phenyl ring | Use of substituted anilines in the diazotization step. rsc.org | Tuning color; improving dye fastness properties. researchgate.net |

| Modification of the pyrazolone ring | Synthesis with different pyrazolone-based coupling components. samipubco.com | Development of dyes for synthetic fibers like polyester. researchgate.net |

| Incorporation of other heterocycles | Coupling with novel heterocyclic scaffolds. rsc.org | Pharmaceuticals (antibacterial, anticancer). rsc.org |

| Metal complexation | Reaction of the synthesized dye with metal salts (e.g., FeSO₄, CuSO₄). samipubco.com | Enhanced fastness for leather and nylon dyeing. elsevier.essamipubco.com |

| Introduction of long alkyl chains | Use of alkylated precursors in synthesis. researchgate.net | High-solubility dyes for electrofluidic displays (EFD). researchgate.net |

Spectroscopic and Chromatographic Elucidation of this compound Derivatives' Structures

Confirming the structure of newly synthesized dyes and identifying any impurities or transformation products requires a suite of advanced analytical techniques. Spectroscopic and chromatographic methods are indispensable for providing detailed molecular information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic compounds, including azo dyes. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the molecular framework. nih.govnih.gov

For pyrazolone azo dyes like this compound, ¹H NMR spectra can confirm the presence and positioning of protons on the aromatic rings and the pyrazolone core. elsevier.es For example, aromatic protons typically appear in the δ 7-8 ppm range, with their specific chemical shifts and coupling constants revealing the substitution pattern. elsevier.es Protons of a methyl group on the pyrazolone ring would show a characteristic singlet signal at approximately δ 2.2 ppm. elsevier.es

¹³C NMR complements the proton data by identifying the carbon skeleton. nih.govelsevier.es NMR studies are also crucial for investigating the azo-hydrazone tautomerism common in pyrazolone dyes, where the compound can exist in equilibrium between an azo-enol form and a hydrazo-keto form. nih.govrsc.org The chemical shifts, particularly of the carbon attached to the oxygen (C=O vs. C-OH), can help determine the predominant tautomer in a given state. rsc.org

| Proton Type | Typical Chemical Shift (δ, ppm) | Significance |

|---|---|---|

| Aromatic Protons (phenyl/benzene rings) | 7.0 - 8.5 elsevier.es | Confirms aromatic structures and substitution patterns. |

| Methyl Protons (-CH₃ on pyrazolone) | 2.2 - 2.5 elsevier.es | Identifies the methyl group on the heterocyclic ring. |

| Hydrazone Proton (N-H) | ~17 rsc.org | Evidence for the hydrazone tautomer. |

| Bound Water | ~4 rsc.org | Indicates the hygroscopic nature of sulfonated dyes. |

Mass spectrometry (MS) is essential for determining the molecular weight of a synthesized dye and for identifying impurities or transformation products formed during synthesis or degradation. nih.govnih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive tool for analyzing complex mixtures. asm.orgiwaponline.com

In the analysis of azo dyes, MS can confirm the mass of the parent molecule. For complex structures like this compound, identifying the molecular ion peak is the first step. The real power of MS, particularly tandem MS (MS/MS), lies in fragmentation analysis. nih.gov By breaking the molecule apart and analyzing the masses of the fragments, the original structure can be pieced together.

Common fragmentation pathways for sulfonated azo dyes include the cleavage of the azo bond (-N=N-), which is often a primary site of breakdown, and the loss of the sulfonate group (-SO₃). iwaponline.comnih.gov For example, the electrochemical reduction or ozonation of azo dyes leads to cleavage of the azo linkage, producing smaller aromatic amine fragments that can be identified by their mass-to-charge (m/z) ratio. nih.goviwaponline.com This allows for the precise characterization of degradation products, which is critical for environmental and toxicological studies. iwaponline.com

| Compound/Fragment | Description | Potential m/z (Illustrative) |

|---|---|---|

| This compound [M-Na]⁻ | Parent molecule (deprotonated) | 546 |

| Cleavage Product 1 | Fragment from azo bond cleavage (sulfonamide part) | e.g., Aniline, o-toluidine (B26562) nih.gov |

| Cleavage Product 2 | Fragment from azo bond cleavage (pyrazolone part) | - |

| Desulfonated Product | Parent molecule after loss of SO₃ group | - |

| Hydroxylated Product | Addition of -OH group during degradation iwaponline.com | +16 Da to a fragment |

Vibrational spectroscopy, comprising Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint by detecting the vibrations of chemical bonds. mdpi.comsapub.org These techniques are highly effective for identifying the functional groups present in a molecule, making them ideal for confirming the synthesis of dyes like this compound. nepjol.infoelsevier.es

FTIR spectroscopy is particularly useful for identifying polar functional groups. epequip.com In the spectrum of this compound, characteristic absorption bands would confirm its key structural features. These include strong peaks for the sulfonate group (S=O stretching) around 1164-1004 cm⁻¹, the carbonyl group (C=O) of the pyrazolone ring near 1550 cm⁻¹, and the azo linkage (N=N stretching), which typically appears in the 1440-1380 cm⁻¹ region. elsevier.esderpharmachemica.com Aromatic C=C stretching vibrations are also visible in the 1600-1400 cm⁻¹ range. mdpi.com

Raman spectroscopy is complementary to FTIR, often providing stronger signals for non-polar, symmetric bonds like the N=N azo linkage. sapub.orgwvu.edu It is also less susceptible to interference from water, which can be an advantage when analyzing aqueous solutions or hygroscopic samples. epequip.com Together, FTIR and Raman provide a comprehensive analysis of the functional groups, confirming that the desired chemical structure has been successfully synthesized. nepjol.infoojp.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 nepjol.info | FTIR/Raman |

| Carbonyl (C=O) | Stretching | ~1550 - 1700 elsevier.esmdpi.com | FTIR |

| Aromatic C=C | Stretching | 1600 - 1400 mdpi.com | FTIR/Raman |

| Azo (N=N) | Stretching | 1440 - 1380 derpharmachemica.com | FTIR/Raman |

| Sulfonate (S=O) | Stretching | 1170 - 1000 elsevier.es | FTIR |

Environmental Fate and Ecotoxicological Investigations of Acid Yellow 29 Non Human Focus

Degradation Pathways and Transformation Product Profiling of Acid Yellow 29 in Environmental Matrices

The environmental persistence of azo dyes such as this compound is a significant concern, necessitating research into their degradation under various environmental conditions.

Photocatalytic degradation has emerged as a promising method for the removal of this compound from aqueous solutions. Studies have shown that titanium dioxide (TiO2) is an effective photocatalyst under UV light irradiation. The decolorization efficiency is influenced by several factors, including the type of TiO2, pH, and the presence of electron acceptors.

For instance, research comparing different commercial TiO2 powders, such as Degussa P25, Hombikat UV100, and PC500, found that Degussa P25 was the most efficient for the photodecolorization of this compound. researchgate.net The optimal conditions for decolorization using TiO2 Degussa P25 were found to be a pH of 3.2 and a catalyst loading of 2.0 g/L. researchgate.net The addition of electron acceptors like potassium bromate (B103136) (KBrO3) can further enhance the decolorization rate. researchgate.net The degradation process involves the generation of highly reactive hydroxyl radicals that attack the dye molecules, leading to their breakdown. researchgate.net

The mineralization of this compound, the complete conversion of the organic molecule to inorganic substances like CO2 and H2O, has also been investigated. The process involves the formation of intermediate products, including hydroxylated derivatives and carboxylic acids such as formic, acetic, and oxalic acid. sctunisie.org The degradation pathways can be complex, with the initial disappearance of the dye color occurring more rapidly than the complete mineralization, suggesting the formation of colored intermediates. nih.gov

Here is an interactive data table summarizing the photocatalytic degradation of this compound under different conditions:

Interactive Data Table: Photocatalytic Degradation of this compound| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Photocatalyst | Degussa P25 TiO2 | Most efficient for decolorization | researchgate.net |

| Hombikat UV100 TiO2 | Less efficient than Degussa P25 | researchgate.net | |

| PC500 TiO2 | Comparable to Hombikat UV100 | researchgate.net | |

| pH | 3.2 | Maximum decolorization rate | researchgate.netresearchgate.net |

| 5.2 - 11.2 | Decreasing decolorization with increasing pH | researchgate.netresearchgate.net | |

| Catalyst Loading | 2.0 g/L | Optimal for maximum decolorization | researchgate.net |

| Electron Acceptor | Potassium Bromate (KBrO3) | Pronounced enhancement of decolorization | researchgate.net |

| Hydrogen Peroxide (H2O2) | Enhancement of decolorization | researchgate.net | |

| Light Source | UV Lamp | Effective for decolorization | researchgate.net |

Advanced Oxidation Processes (AOPs) are highly effective in degrading persistent organic pollutants like this compound. These methods rely on the in-situ generation of powerful oxidizing species, primarily hydroxyl radicals (•OH). researchgate.net

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+) to produce hydroxyl radicals. researchgate.net The photo-Fenton process enhances this reaction with the use of UV light. Studies on the degradation of azo dyes similar to this compound have demonstrated the high efficiency of these methods. For example, the photo-Fenton process achieved rapid decolorization and almost complete mineralization of Acid Red 29. nih.gov The degradation kinetics of Acid Yellow 17 using a Fenton-like process (Fe3+/H2O2) were found to be optimal at a pH of 3.0. ajol.info The efficiency of the Fenton process can be influenced by the initial concentrations of Fe2+ and H2O2. ajol.inforesearchgate.net

Ozonation: Ozonation is another AOP that can be used for the degradation of azo dyes. Ozone (O3) can directly react with the dye molecules or decompose to form hydroxyl radicals. Combining ozonation with other processes, such as UV irradiation (photo-ozone) or the Fenton process (O3/Fenton), can significantly enhance the degradation efficiency. mdpi.com For instance, a combined ozonation and Fenton process showed improved degradation of dyes compared to individual treatments. mdpi.comresearchgate.net

The table below summarizes findings from studies on AOPs for the degradation of azo dyes.

Interactive Data Table: AOPs for Azo Dye Degradation

| AOP Method | Target Dye | Key Findings | Reference |

|---|---|---|---|

| Photo-Fenton | Acid Red 29 | Quick decolorization and almost total mineralization achieved. Optimal at pH 3.0. | nih.gov |

| Fenton-like | Acid Yellow 17 | Optimal degradation at pH 3.0. | ajol.info |

| Ozonation + Fenton | Indigo carmine, Tartrazine, Allura red AC | Combination accelerated degradation and increased elimination degree. | mdpi.com |

| UV/H2O2 | Reactive Yellow 145 | ~65% removal in 10 mins, 98% in 1 hour. | scispace.com |

Microbial degradation offers an eco-friendly and cost-effective approach to treating azo dye-contaminated wastewater. nih.gov Various microorganisms, including bacteria and fungi, have been shown to decolorize and degrade azo dyes. nih.govmdpi.com

The biodegradation of azo dyes typically occurs in a two-step process. The initial step is the reductive cleavage of the azo bond (-N=N-) under anaerobic conditions, which results in the formation of colorless aromatic amines. mdpi.comwur.nl This decolorization is often mediated by enzymes like azoreductases. mdpi.com The second step, which usually occurs under aerobic conditions, involves the degradation of these potentially hazardous aromatic amines. wur.nl

Bacterial strains such as Bacillus sp. have been identified for their ability to decolorize Acid Yellow. One study showed that laccase produced by Bacillus sp. strain TR achieved 76.4% decolorization of Acid Yellow within 96 hours. researchgate.net Fungi, particularly white-rot fungi, are also effective in degrading azo dyes due to their production of extracellular ligninolytic enzymes like laccases, manganese peroxidases, and lignin (B12514952) peroxidases. nih.govtandfonline.com For example, dead fungal cells of Aspergillus niger have been shown to effectively adsorb dyes like Acid Blue 29. nih.gov

The efficiency of microbial degradation can be influenced by factors such as the microbial strain, dye structure, and environmental conditions like pH and the presence of co-substrates. nih.govmedcraveonline.com

The complete mineralization of azo dyes like this compound is most effectively achieved through a sequential anaerobic-aerobic treatment process. cdnsciencepub.combioline.org.br

Anaerobic Degradation: Under anaerobic conditions, the primary degradation step is the reductive cleavage of the azo bond, leading to decolorization. wur.nl This process is generally rapid. The kinetics of this anaerobic decolorization can be influenced by the type and concentration of the carbon source available to the microorganisms. jeb.co.inresearchgate.net For instance, studies on reactive dyes have shown that the decolorization rate follows first-order kinetics, with the rate constant varying depending on the co-substrate used. jeb.co.in

Aerobic Degradation: The aromatic amines produced during the anaerobic stage are typically resistant to further degradation under anaerobic conditions. wur.nl However, these intermediates are often readily biodegradable under aerobic conditions. wur.nl Aerobic bacteria can utilize these aromatic amines as a source of carbon and energy, leading to their complete mineralization. cdnsciencepub.com The combination of anaerobic and aerobic stages in a single reactor system or in sequential reactors has proven to be an effective strategy for the complete treatment of azo dye-containing wastewater. cdnsciencepub.combioline.org.br

Adsorption and Sorption Dynamics of this compound in Aqueous and Soil Systems

Adsorption is a widely used and effective method for removing dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbents.

Various low-cost and novel adsorbents have been investigated for the removal of this compound from aqueous solutions. One such study focused on the use of chemically activated sawdust from Ailanthus altissima. mdpi.com

The adsorption process was found to be influenced by factors such as contact time, adsorbent dose, and temperature. The equilibrium data for the adsorption of this compound onto activated sawdust was best described by the Freundlich isotherm model, suggesting multilayer adsorption on a heterogeneous surface. mdpi.com Kinetic studies indicated that the adsorption process followed a pseudo-second-order model.

Thermodynamic analysis revealed that the adsorption of this compound on activated sawdust was a spontaneous and exothermic process. researchgate.net The positive entropy change indicated an increase in randomness at the solid-solution interface during adsorption. researchgate.net Characterization techniques such as Scanning Electron Microscopy (SEM) and Fourier Transform Infrared (FTIR) spectroscopy helped to understand the surface morphology of the adsorbent and the functional groups involved in the adsorption process. mdpi.comresearchgate.net

The table below presents the thermodynamic parameters for the adsorption of this compound on activated Ailanthus altissima sawdust.

Interactive Data Table: Thermodynamic Parameters for this compound Adsorption

| Thermodynamic Parameter | Value | Unit | Temperature (°C) | Reference |

|---|---|---|---|---|

| ΔG° (Gibbs Free Energy) | -0.275 | KJ mol⁻¹ | 20 | researchgate.net |

| -3.422 | KJ mol⁻¹ | 30 | researchgate.net | |

| -6.171 | KJ mol⁻¹ | 40 | researchgate.net | |

| ΔH° (Enthalpy Change) | -9.981 | KJ mol⁻¹ | - | researchgate.net |

| ΔS° (Entropy Change) | 0.0363 | KJ mol⁻¹ | - | researchgate.net |

Kinetic and Equilibrium Modeling of this compound Sorption Processes

The study of sorption processes is crucial for understanding the environmental fate of this compound, as it determines the compound's partitioning between water and solid phases like soil and sediment. Kinetic and equilibrium models are employed to describe the rate and capacity of this adsorption.

Research on the removal of this compound from wastewater using chemically activated Ailanthus altissima sawdust has provided significant insights into its sorption kinetics. semanticscholar.orgdiva-portal.orgresearchgate.net The experimental data from this study were best described by the pseudo-second-order kinetic model, as indicated by high R² values approaching 1. semanticscholar.orgdiva-portal.orgresearchgate.net This suggests that the rate-limiting step in the adsorption process is likely chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. The equilibrium time for the adsorption of this compound onto the sawdust was determined to be approximately 30 minutes, after which the rate of adsorption remained constant. semanticscholar.orgresearchgate.net

Multiple equilibrium models have been applied to analyze the sorption of this compound, including the Freundlich, Langmuir, and Temkin isotherm models. semanticscholar.org The Freundlich isotherm was found to be the most suitable model for describing the equilibrium data in the study with activated sawdust, demonstrating high R² values. semanticscholar.orgdiva-portal.orgresearchgate.net This model is empirical and describes multilayer adsorption on a heterogeneous surface. The maximum adsorption capacities were found to be 9.464, 12.798, and 11.46 mg/g at 20°C, 30°C, and 40°C, respectively. semanticscholar.orgdiva-portal.orgresearchgate.net

The Temkin isotherm model was also considered, which takes into account the interactions between the adsorbate and the adsorbent. semanticscholar.org The constants from these models provide valuable parameters for designing and optimizing systems for the removal of this compound from contaminated water.

Table 1: Kinetic and Equilibrium Model Parameters for this compound Sorption

| Model | Parameter | Value | Reference |

|---|---|---|---|

| Kinetic Model | Best Fit Model | Pseudo-second-order | semanticscholar.orgdiva-portal.orgresearchgate.net |

| Equilibrium Model | Best Fit Model | Freundlich | semanticscholar.orgdiva-portal.orgresearchgate.net |

| Freundlich Adsorption Capacity (20°C) | q_max | 9.464 mg/g | semanticscholar.orgdiva-portal.orgresearchgate.net |

| Freundlich Adsorption Capacity (30°C) | q_max | 12.798 mg/g | semanticscholar.orgdiva-portal.orgresearchgate.net |

| Freundlich Adsorption Capacity (40°C) | q_max | 11.46 mg/g | semanticscholar.orgdiva-portal.orgresearchgate.net |

Thermodynamics of this compound Adsorption

Thermodynamic parameters, including Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), offer a deeper understanding of the nature of the adsorption process of this compound. These parameters indicate the spontaneity, heat changes, and randomness of the sorption.

A study on the adsorption of this compound onto activated Ailanthus altissima sawdust revealed that the process is spontaneous and exothermic. semanticscholar.orgdiva-portal.orgresearchgate.net The negative values of Gibbs free energy (ΔG°) at different temperatures (−0.275 kJ/mol at 20°C, −3.422 kJ/mol at 30°C, and −6.171 kJ/mol at 40°C) confirm the spontaneous nature of the adsorption. semanticscholar.orgdiva-portal.orgresearchgate.net

The enthalpy change (ΔH°) was calculated to be -9.981 kJ/mol, indicating that the adsorption process is exothermic. semanticscholar.orgdiva-portal.orgresearchgate.net This suggests that lower temperatures favor the adsorption of this compound onto the activated sawdust. The positive value of the entropy change (ΔS°) (0.0363 kJ/mol) indicates an increase in disorder at the solid-liquid interface during the adsorption process. semanticscholar.orgdiva-portal.orgresearchgate.net

Table 2: Thermodynamic Parameters for this compound Adsorption

| Thermodynamic Parameter | Value | Temperature | Reference |

|---|---|---|---|

| Gibbs Free Energy (ΔG°) | -0.275 kJ/mol | 20°C | semanticscholar.orgdiva-portal.orgresearchgate.net |

| Gibbs Free Energy (ΔG°) | -3.422 kJ/mol | 30°C | semanticscholar.orgdiva-portal.orgresearchgate.net |

| Gibbs Free Energy (ΔG°) | -6.171 kJ/mol | 40°C | semanticscholar.orgdiva-portal.orgresearchgate.net |

| Enthalpy Change (ΔH°) | -9.981 kJ/mol | - | semanticscholar.orgdiva-portal.orgresearchgate.net |

Ecotoxicological Assessments of this compound on Non-Human Biota

The release of azo dyes like this compound into the environment raises concerns about their potential toxic effects on various organisms. Ecotoxicological assessments are therefore essential to evaluate the environmental risks associated with this compound.

Impact on Aquatic Microorganisms and Algae

Aquatic microorganisms and algae are fundamental to aquatic ecosystems, forming the base of many food webs. The toxicity of dyes to these organisms can have cascading effects on the entire ecosystem. While specific studies on the ecotoxicological effects of this compound on a wide range of aquatic microorganisms and algae are not extensively detailed in the provided search results, general principles of azo dye toxicity can be applied. Azo dyes can be toxic to aquatic life. ontosight.ai

Standard ecotoxicity tests, such as those using green algae, are employed to determine the median effective concentration (EC50), which is the concentration of a substance that causes a 50% effect on the test organisms over a specified period. researchgate.netmdpi.com For some acid dyes, EC50 values for green algae have been estimated, highlighting the potential for these compounds to inhibit algal growth. researchgate.net The toxicity of dyes to microorganisms like bacteria is also a concern, and various bacterial assays are used for ecotoxicological assessment. muni.cz

Effects on Terrestrial Flora and Soil Microbial Communities

The impact of pollutants on terrestrial ecosystems is a significant area of environmental science. While direct studies on the effects of this compound on terrestrial plants and soil microbial communities are limited in the search results, the behavior of similar compounds suggests potential impacts. Changes in land use and the introduction of pollutants can significantly alter soil microbial community structure and diversity. oup.comaloki.hu For instance, acid rain, another form of chemical stress, has been shown to negatively affect soil microbial communities by altering soil pH and leaching essential nutrients. nih.gov

Invasive plant species can also impact soil microbial communities, affecting the abundance of dominant fungal and bacterial groups. researchgate.netmdpi.com Although not directly about this compound, these studies highlight the sensitivity of soil ecosystems to chemical and biological disturbances. The introduction of a synthetic dye like this compound could potentially disrupt the delicate balance of soil microbial communities, which are vital for nutrient cycling and soil health.

Bioaccumulation Potential in Environmental Food Chain Models

Bioaccumulation is the process by which chemicals accumulate in organisms at a rate faster than they are lost. This is a major concern for persistent organic pollutants, as it can lead to biomagnification through the food chain, affecting organisms at higher trophic levels. service.gov.uk The potential for bioaccumulation is often related to a chemical's physical-chemical properties, such as its octanol-water partition coefficient (log KOW). researchgate.net

While specific bioaccumulation data for this compound is not provided in the search results, the general framework for assessing bioaccumulation potential is well-established. Models like ACC-HUMAN are used to predict the bioaccumulation of organic chemicals through various food chains. researchgate.net For many synthetic dyes, there is a concern that they can persist in the environment and potentially accumulate in the food chain. ontosight.ai The assessment of bioaccumulation potential for compounds like this compound would involve considering metrics such as the bioconcentration factor (BCF), bioaccumulation factor (BAF), and trophic magnification factor (TMF) in different environmental compartments and organisms. canada.ca

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Ailanthus altissima |

| Freundlich |

| Langmuir |

| Temkin |

| Gibbs free energy |

| Enthalpy |

| Entropy |

Advanced Analytical Methodologies for Acid Yellow 29 Research and Monitoring

Chromatographic Techniques for Separation and Quantification of Acid Yellow 29

Chromatography is the cornerstone of dye analysis, offering unparalleled capability in separating complex mixtures. For a polar and non-volatile compound like this compound, liquid chromatography is the predominant approach.

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase configuration, is a primary technique for the separation and quantification of this compound and other similar sulfonated azo dyes. The method's robustness, efficiency, and wide applicability make it ideal for routine analysis. The separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase.

The mobile phase composition is a critical parameter, usually consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The pH of the mobile phase and the buffer composition (e.g., ammonium (B1175870) acetate (B1210297) or formate) are optimized to ensure good peak shape and retention of the anionic dye. researchgate.net Detection is most commonly performed using a Photodiode Array (PDA) or Diode Array Detector (DAD), which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. researchgate.net Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC.

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and water containing a buffer (e.g., Ammonium Acetate) or acid (e.g., Formic Acid) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | Photodiode Array (PDA) / Diode Array (DAD) |

| Detection Wavelength | Monitoring at the dye's maximum absorbance (λmax) in the visible region |

While this compound itself is non-volatile and thus unsuitable for direct GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for identifying and quantifying its volatile degradation products. A significant concern with azo dyes is their potential to break down into potentially harmful aromatic amines through the reductive cleavage of the azo (-N=N-) bond. restek.combohrium.com

The analytical procedure involves a chemical reduction step, commonly using sodium dithionite, to break the azo linkage and release the constituent aromatic amines. shimadzu.comscispace.com Following reduction, the amines are extracted from the aqueous matrix into an organic solvent (e.g., tert-butyl methyl ether). bohrium.com This extract is then concentrated and injected into the GC-MS system. The gas chromatograph separates the individual amines, which are then detected and identified by the mass spectrometer. The MS provides mass spectra of the separated compounds, which act as a chemical fingerprint, allowing for unequivocal identification and quantification. restek.com

| Parameter | Typical Conditions |

|---|---|

| Column | Mid-polarity capillary column (e.g., Rxi-35Sil MS, HP-5) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless or Split |

| Temperature Program | Ramped oven temperature (e.g., 50°C to 300°C) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it the definitive technique for analyzing this compound in complex samples and for identifying its non-volatile degradation products and metabolites. Current time information in Guwahati, IN.researchgate.net

For sulfonated dyes like this compound, Electrospray Ionization (ESI) is the preferred ionization method, typically operated in the negative ion mode (ESI-) to detect the deprotonated molecular ion [M-Na]⁻ or other related anions. Current time information in Guwahati, IN. The first mass spectrometer (MS1) isolates this specific precursor ion, which is then fragmented in a collision cell. The resulting product ions are analyzed by the second mass spectrometer (MS2). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the detection of trace levels of the dye even in challenging matrices like wastewater or biological fluids. researchgate.net This technique is crucial for metabolic studies, as it can identify various transformation products formed during biodegradation or advanced oxidation processes. researchgate.net

Spectroscopic Methods for Detection and Characterization

Spectroscopic methods are vital for the fundamental characterization of this compound and for real-time monitoring of its concentration in various processes.

UV-Visible spectrophotometry is a straightforward and widely used technique for quantifying this compound in aqueous solutions and for monitoring the progress of its degradation. The method is based on the Beer-Lambert law, which correlates the absorbance of light by a solution to the concentration of the absorbing species. This compound, like other azo dyes, exhibits a characteristic strong absorbance peak in the visible region of the electromagnetic spectrum, which is responsible for its yellow color. worldwidejournals.com

In degradation studies, the decolorization of the dye solution is monitored by measuring the decrease in absorbance at its wavelength of maximum absorption (λmax) over time. researchgate.net This allows for the calculation of degradation efficiency and the study of reaction kinetics. For instance, the photocatalyzed decolorization of this compound has been successfully examined by monitoring the change in its absorption intensity under UV-light irradiation. researchgate.net While highly effective for simple systems, its application to complex effluents can be limited by interferences from other absorbing compounds.

| Irradiation Time (min) | Absorbance at λmax | Decolorization Efficiency (%) |

|---|---|---|

| 0 | 1.250 | 0% |

| 15 | 0.875 | 30% |

| 30 | 0.500 | 60% |

| 60 | 0.125 | 90% |

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. For this compound, the FTIR spectrum would reveal characteristic absorption bands corresponding to its key structural features. These include peaks for N-H and O-H stretching (often appearing as a broad band), C-H stretching from the aromatic rings, the characteristic -N=N- azo bond stretching, and strong bands associated with the sulfonate groups (S=O stretching). scienceworldjournal.orgresearchgate.net

In addition to characterizing the dye itself, FTIR is extensively used in adsorption studies to understand the mechanism of dye removal. By comparing the FTIR spectra of an adsorbent material (e.g., activated carbon, clay, or a hydrogel) before and after it has been exposed to a solution of this compound, researchers can identify which of the adsorbent's functional groups are involved in the binding process. researchgate.netnih.gov Shifts in the position or changes in the intensity of specific peaks (e.g., hydroxyl, carboxyl, or amine groups on the adsorbent surface) after dye adsorption provide direct evidence of the interactions, such as electrostatic attraction or hydrogen bonding, between the adsorbent and the dye molecules. researchgate.net

Electrochemical and Sensor-Based Methods for this compound Detection in Environmental Samples

The rapid and sensitive detection of synthetic dyes like this compound in environmental matrices is crucial for monitoring water quality and ensuring environmental safety. Electrochemical and sensor-based methods offer promising alternatives to traditional chromatographic techniques, providing advantages such as high sensitivity, rapid response, cost-effectiveness, and the potential for on-site and real-time analysis. These methods are predicated on the electrochemical properties of the target analyte or its specific interaction with a recognition element integrated into a sensor platform.

Voltammetric and Potentiometric Approaches

Voltammetry and potentiometry are powerful electroanalytical techniques that can be adapted for the determination of electroactive species such as this compound. labmanager.com These methods rely on measuring the current or potential difference in an electrochemical cell, respectively, to glean qualitative and quantitative information about the analyte. labmanager.com

Voltammetric techniques involve applying a varying potential to a working electrode and measuring the resulting current. libretexts.org The current is proportional to the concentration of the analyte undergoing oxidation or reduction at the electrode surface. Various voltammetric methods, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), offer different levels of sensitivity and resolution. labmanager.com For azo dyes, the characteristic azo group (-N=N-) is electrochemically active and can be reduced, providing a basis for its detection.

While direct research on the voltammetric detection of this compound is limited, studies on structurally similar azo dyes, such as Sunset Yellow (Food Yellow 3), provide valuable insights into the potential methodologies. For instance, an electrochemically activated glassy carbon electrode (AGCE) has been developed for the sensitive detection of Sunset Yellow. mdpi.com The activation process enhances the electrode's conductivity and surface functional groups, leading to a significant increase in the oxidation peak current of the dye. mdpi.com This approach demonstrates a linear detection range from 0.005 to 1.0 μM with a low limit of detection of 0.00167 μM. mdpi.com

Another study utilized a composite electrode of graphene oxide (GO) and multi-walled carbon nanotubes (MWCNTs) to enhance the oxidation signals of Food Yellow 3. mdpi.com The synergistic effect of GO's large surface area and the excellent electronic properties of MWCNTs resulted in improved sensitivity and selectivity. mdpi.com Similarly, a sensor based on a glassy carbon electrode modified with a zirconium-based metal-organic framework (Zr-MOF) and gold nanoparticles (AuNPs) exhibited a wide linear detection range for Food Yellow 3 from 0.1 to 1000 μM, with a detection limit of 0.1 μM. mdpi.com

The performance of various modified electrodes for the voltammetric detection of a related azo dye, Sunset Yellow, is summarized in the table below, illustrating the potential for these methods to be adapted for this compound.

| Electrode Modification | Voltammetric Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) |

| Electrochemically Activated GCE | SWV | 0.005 - 1.0 | 0.00167 |

| Graphene Oxide/MWCNTs | DPV | 0.09 - 8.0 | 0.025 |

| Zr-MOF/AuNPs | DPV | 0.1 - 1000 | 0.1 |

| Molecularly Imprinted Polymer/f-MWCNTs | DPV | 0.05 - 100 | 0.005 |

Potentiometric methods , in contrast, measure the potential difference between two electrodes at near-zero current. labmanager.com This technique is often employed for ion-selective electrodes (ISEs), where the potential is related to the activity of a specific ion in the solution. While less common for the direct detection of organic dyes, potentiometric sensors could be developed based on ion-pair formation with this compound or through the use of membranes selectively permeable to the dye molecule.

Development of Novel Biosensors and Chemosensors for Real-time Monitoring

The development of biosensors and chemosensors represents a significant advancement in the real-time monitoring of environmental pollutants like this compound. These devices combine a sensitive recognition element with a signal transducer to provide a measurable response in the presence of the target analyte.

Biosensors utilize biological components such as enzymes, antibodies, or nucleic acids as the recognition element. nih.gov For the detection of azo dyes, enzyme-based biosensors are particularly relevant. Enzymes like azoreductase can catalyze the reductive cleavage of the azo bond. This enzymatic reaction can be coupled with an electrochemical transducer to monitor the consumption of a co-factor (e.g., NADH) or the production of an electroactive product, which then correlates to the concentration of the azo dye. The high specificity of the enzyme for the azo linkage can provide excellent selectivity for the sensor. While specific biosensors for this compound are not widely reported, the principle of azoreductase-based sensing is applicable.

Chemosensors employ synthetic receptors or materials that exhibit a selective interaction with the target analyte. nih.gov This interaction, which can be based on molecular recognition, size exclusion, or chemical reaction, leads to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor). mdpi.comnih.gov For instance, molecularly imprinted polymers (MIPs) can be designed to have cavities that are complementary in shape, size, and functional group orientation to this compound. A sensor developed using MIPs on functionalized multi-walled carbon nanotubes for the selective recognition of Food Yellow 3 demonstrated a linear response from 0.05 to 100 µM with a limit of detection of 5.0 nM. mdpi.com

The table below presents a comparative overview of different sensor-based approaches for azo dye detection, highlighting their potential applicability for monitoring this compound.

| Sensor Type | Recognition Element | Transduction Method | Target Analyte (Analogue) | Key Performance Metrics |

| Electrochemical Sensor | Electrochemically Activated GCE | Square Wave Voltammetry | Sunset Yellow | LOD: 0.00167 μM, Linear Range: 0.005–1.0 μM |

| Electrochemical Sensor | Cu@Cu₂O-BNPC Modified GCE | Differential Pulse Voltammetry | Sunset Yellow | LOD: 2.4 nM, Linear Range: 10 nM–8 μM |

| Chemosensor | Molecularly Imprinted Polymer | Differential Pulse Voltammetry | Food Yellow 3 | LOD: 5.0 nM, Linear Range: 0.05–100 µM |

The ongoing research into novel materials and recognition strategies continues to drive the development of more sensitive, selective, and robust sensors for the real-time monitoring of this compound and other synthetic dyes in environmental samples.

Mechanistic Insights into Acid Yellow 29 Interactions in Engineered and Model Systems

Catalytic Mechanisms of Acid Yellow 29 Decontamination and Transformation

The breakdown of this compound can be achieved through several catalytic methods, each with a unique mechanism. These processes aim to transform the complex dye molecule into simpler, less harmful substances.

Role of Specific Catalysts (e.g., TiO₂, ZnO, Ferrites) in Photocatalytic Processes

Photocatalysis is an advanced oxidation process that utilizes semiconductor catalysts and a light source to generate highly reactive species that degrade organic pollutants. The f nih.govresearchgate.netundamental mechanism involves the excitation of the semiconductor catalyst by photons with energy equal to or greater than its band gap, leading to the formation of electron-hole pairs (e⁻/h⁺). These researchgate.netua.pttandfonline.com charge carriers then react with water and oxygen to produce powerful oxidizing agents, primarily hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (O₂•⁻), which attack and break down the dye molecules.

nih.govresearchgate.netua.ptTitanium Dioxide (TiO₂): TiO₂ is a widely studied photocatalyst due to its high efficiency and stability. When researchgate.netilluminated with UV light, electrons in the valence band of TiO₂ are promoted to the conduction band, creating electron-hole pairs. The p researchgate.netresearchgate.netositive holes can directly oxidize the dye or react with water to form hydroxyl radicals. The e researchgate.netmdpi.comlectrons in the conduction band react with molecular oxygen to produce superoxide radicals. The s researchgate.neturface properties of TiO₂ are crucial; in acidic solutions, the surface becomes positively charged, which enhances the adsorption of anionic dyes like this compound, thereby increasing the degradation efficiency.

mdpi.comdoi.orgZinc Oxide (ZnO): Similar to TiO₂, ZnO is a semiconductor with a wide band gap that is activated by UV light to generate electron-hole pairs. These nih.govmdpi.comijplantenviro.com pairs initiate redox reactions, forming hydroxyl and superoxide radicals that are responsible for the degradation of the dye. The p nih.govrsc.orghotocatalytic efficiency of ZnO can be influenced by factors such as catalyst loading and initial dye concentration. High nih.govrsc.orgconcentrations of the dye can hinder light penetration to the catalyst surface, reducing the degradation rate.

nih.govFerrites: Spinel ferrites are magnetic semiconductors that can be activated by visible light due to their narrow band gap. The p ua.ptcigb.edu.cuhotocatalytic mechanism follows the same general principle of generating electron-hole pairs upon light absorption. These ua.pt charge carriers migrate to the catalyst surface and produce reactive oxygen species to decompose the dye molecules. Their ua.pt magnetic properties offer the additional advantage of easy separation from the treated water using an external magnetic field.

#### ua.pt 5.1.2. Enzyme-Mediated Biotransformation Pathways and Their Catalytic Specificity

Enzymatic degradation offers a highly specific and environmentally friendly approach to breaking down azo dyes. Enzymes like laccases and peroxidases, often derived from fungi and bacteria, are particularly effective.

tandfonline.comwisconsin.edunih.govLaccase-Mediated Degradation: Laccases are multi-copper oxidases that can oxidize a wide range of phenolic and non-phenolic compounds, including azo dyes. A stu ua.ptnih.govresearchgate.netdy on the decolorization of an acid yellow dye by a laccase produced by Bacillus sp. strain TR demonstrated a 76.4% efficiency within 96 hours. The d researchgate.netegradation mechanism involves the laccase oxidizing the phenolic group of the dye, which generates a phenoxy radical. This ua.ptrsc.orginitial step leads to further non-enzymatic reactions that break down the chromophore, evidenced by the transformation of the N=N bond. The p researchgate.netrsc.orgrocess can sometimes be enhanced by the use of mediators, which act as electron shuttles between the enzyme and the dye molecule.

rsc.orgPeroxidase-Catalyzed Oxidation: Peroxidases, such as horseradish peroxidase (HRP), utilize hydrogen peroxide (H₂O₂) as a co-substrate to oxidize pollutants. The e researchgate.netohsu.eduasm.orgnzyme's Fe(III)-heme prosthetic group reacts with H₂O₂ to form highly reactive intermediates which then extract electrons from the dye molecule, generating free radicals. These ohsu.edu radicals undergo further reactions, leading to the cleavage of the azo bond and degradation of the dye. The p scielo.org.mxresearchgate.netroposed mechanism for some azo dyes involves the oxidation of the phenolic ring to produce a carbonium ion, which is attacked by water, leading to the breakdown of the molecule and the generation of smaller compounds and molecular nitrogen. The e scielo.org.mxfficiency of peroxidase-catalyzed reactions is dependent on factors like pH, H₂O₂ concentration, and enzyme concentration.

Whil researchgate.netasm.orge specific studies on the enzymatic degradation of this compound are limited, research on similar azo dyes provides a strong indication of the potential pathways.

#### researchgate.netrsc.orgscielo.org.mx 5.1.3. Advanced Oxidation Process Mechanisms involving Hydroxyl Radicals and Other Reactive Species

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which have a high oxidation potential capable of mineralizing complex organic pollutants into simpler products like CO₂ and water.

researchgate.netohsu.eduFenton and Photo-Fenton Processes: The Fenton reaction involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. This process is highly effective, especially under acidic conditions (around pH 3). The generated hydroxyl radicals are the primary agents for oxidizing the dye molecules. The efficiency can be further enhanced by using UV light (photo-Fenton), which promotes the regeneration of Fe²⁺ from Fe³⁺, thus sustaining the catalytic cycle and generating additional hydroxyl radicals. Studies on similar acid yellow dyes have shown that Fenton-like processes can achieve high discoloration yields.

UV/H₂O₂ Process: This method involves the photolysis of hydrogen peroxide by UV radiation to generate hydroxyl radicals. The UV light cleaves the O-O bond in H₂O₂, forming •OH radicals that then attack the dye structure. The efficiency of this process is influenced by the pH and the concentration of H₂O₂. An ex ohsu.educess of H₂O₂ can act as a scavenger for hydroxyl radicals, which may reduce the degradation efficiency.

ohsu.eduOzonation and Catalytic Ozonation: Ozone (O₃) can oxidize pollutants directly or indirectly through the formation of hydroxyl radicals upon its decomposition in water. The efficiency of ozonation can be significantly improved by using catalysts (catalytic ozonation), such as metal oxides, which promote the decomposition of ozone into hydroxyl radicals.

Electrochemical AOPs (EAOPs): These processes generate hydroxyl radicals and other oxidizing species like sulfate (B86663) radicals (SO₄⁻•) or active chlorine species through electrochemical reactions at an anode surface. In an researchgate.netodic oxidation, •OH radicals are produced from the oxidation of water. In the electro-Fenton process, H₂O₂ is generated in-situ and then reacts with added Fe²⁺ to produce •OH radicals. These researchgate.net powerful oxidants then effectively degrade the dye molecules present in the wastewater.

researchgate.net5.2. Interfacial Phenomena and Surface Chemistry in this compound Removal Processes

The removal of this compound from aqueous solutions often involves adsorption, a process where dye molecules accumulate at the interface between the liquid phase and a solid adsorbent surface.

Interfacial Phenomena and Surface Chemistry in this compound Removal Processes

Adsorption Isotherm Models and Their Mechanistic Implications

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid adsorbent at a constant temperature. Different models provide insights into the adsorption mechanism, surface properties, and adsorbent affinity.

A st wisconsin.eduscielo.org.mxudy using chemically activated Ailanthus altissima sawdust as an adsorbent for this compound found that the adsorption process was best described by the Freundlich isotherm model, with high R² values close to 1.

wisconsin.edunih.govscielo.org.mxLangmuir Isotherm: This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. It implies that once a dye molecule occupies a site, no further adsorption can take place at that site. The Langmuir constant (Kₗ) is related to the adsorption efficiency, suggesting that a large surface area and high number of pores lead to a greater adsorption potential.

scielo.org.mxFreundlich Isotherm: This empirical model is applicable to adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. It suggests that multilayer adsorption is possible. The fact that this model best fits the data for this compound on activated sawdust indicates a heterogeneous surface and multilayer adsorption mechanism.

wisconsin.eduscielo.org.mxTemkin Isotherm: This model considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions.

| Isotherm Model | Temperature (°C) | Parameters | R² Value | Source |

|---|---|---|---|---|

| Freundlich | 20 | Kf = 9.464 mg/g, n = 1.69 | ~1 | |

| 30 | Kf = 12.798 mg/g, n = 2.04 | ~1 | ||

| 40 | Kf = 11.46 mg/g, n = 1.35 | ~1 | ||

| Langmuir | 20 | Qm = 13.51 mg/g, KL = 0.0003 L/mg | 0.985 | |

| 30 | Qm = 14.49 mg/g, KL = 0.0007 L/mg | 0.984 | ||

| 40 | Qm = 14.92 mg/g, KL = 0.001 L/mg | 0.963 | ||

| Temkin | 20 | KT = 0.004 L/g, B₁ = 2.10 J/mol | 0.941 | |

| 30 | KT = 0.021 L/g, B₁ = 1.57 J/mol | 0.962 | ||

| 40 | KT = 0.076 L/g, B₁ = 1.12 J/mol | 0.942 |

Influence of Surface Characteristics of Adsorbents on this compound Binding

The efficiency of this compound adsorption is heavily dependent on the physical and chemical characteristics of the adsorbent's surface.

Surface Area and Porosity: A large specific surface area and a well-developed pore structure are paramount for effective adsorption. A hig nih.govscielo.org.mxher surface area provides more available active sites for the dye molecules to bind to. For i nih.govnstance, the activated sawdust used for this compound removal was characterized as having a large surface area and a significant number of pores, which contributed to its high adsorption potential.

scielo.org.mxSurface Chemistry and pH: The chemical nature of the adsorbent surface, particularly its charge, plays a critical role in the binding of ionic dyes like this compound. The pH of the solution influences the surface charge of the adsorbent and the ionization state of the dye. Acid nih.govYellow 29 is an anionic dye. In acidic conditions, the surface of many adsorbents (like activated carbon or metal oxides) becomes protonated and thus positively charged. This mdpi.comdoi.orgcreates a strong electrostatic attraction between the positively charged adsorbent surface and the anionic dye molecules, leading to enhanced adsorption. Conve mdpi.comdoi.orgrsely, in alkaline conditions, the adsorbent surface may become negatively charged, causing electrostatic repulsion with the dye anions and decreasing adsorption efficiency.

nih.govAdsorbent Dosage: The amount of adsorbent used also affects the removal efficiency. Increasing the adsorbent dosage generally increases the percentage of dye removed because it provides a greater surface area and more active adsorption sites.

Interaction of this compound with Environmental Components and Biological Systems (Non-Clinical)

The environmental fate and behavior of this compound, an anionic azo dye, are significantly influenced by its interactions with various environmental and biological components. Understanding these interactions is crucial for assessing its persistence, mobility, and potential for bio-adsorption. The following sections detail the mechanistic insights into its binding with soil constituents and non-human biological macromolecules.

The interaction of this compound with soil and sediment is largely governed by adsorption processes onto different constituents, including mineral and organic fractions. epa.gov Color discharges from industrial effluents can accumulate in sediments, impacting light-dependent natural processes. ncsu.edu The dye's anionic nature, due to the presence of sulfonate groups, plays a significant role in these interactions. researchgate.net

Research has focused on using low-cost adsorbents, which often mimic natural soil components, to remove this compound from wastewater. These studies provide valuable insights into the binding mechanisms. Activated carbon derived from various cellulosic and waste biomass, such as Paulownia tomentosa wood and Ailanthus altissima sawdust, has proven effective in adsorbing this compound. ncsu.eduuom.edu.pkmdpi.com

A detailed study using chemically activated sawdust from Ailanthus altissima demonstrated that the adsorption process is influenced by factors like pH, contact time, and temperature. mdpi.comresearchgate.net The initial rate of adsorption was observed to be rapid, reaching equilibrium in approximately 30 minutes. mdpi.com The analysis of adsorption isotherms, which describe how the dye molecules distribute between the liquid and solid phases at equilibrium, indicated that the Freundlich model provided the best fit for the experimental data. mdpi.comresearchgate.net This suggests a heterogeneous adsorption surface on the sawdust, with a non-uniform distribution of binding energies. researchgate.net

Kinetic studies revealed that the adsorption process is best described by the pseudo-second-order model. mdpi.comresearchgate.net This model implies that the rate-limiting step is chemisorption, involving the sharing or exchange of electrons between the dye and the adsorbent surface. researchgate.net Thermodynamic analysis of the adsorption onto sawdust indicated that the process was spontaneous and endothermic. mdpi.com The interaction of this compound with adsorbents like activated sawdust involves functional groups such as carboxylates and hydroxyls, which can participate in hydrogen bonding and electrostatic interactions. abuad.edu.ng

The table below summarizes key adsorption parameters for this compound onto activated Ailanthus altissima sawdust.

The interaction of this compound with non-human biological macromolecules like proteins and nucleic acids is fundamental to understanding its behavior in biological systems, excluding clinical contexts. While specific experimental studies detailing the binding of this compound to proteins like Bovine Serum Albumin (BSA) or to DNA are not widely documented in the provided search results, its potential for such interactions can be inferred from its physicochemical properties and through molecular modeling.

The binding of dyes to macromolecules is driven by a combination of forces, including ionic bonds, hydrogen bonds, and van der Waals forces. Molecular modeling studies have been used to determine the bonding potential of various dyes, including this compound. researchgate.net These parameters provide a quantitative measure of the dye's capacity to engage in different types of chemical bonds. researchgate.net

Key bonding parameters for this compound have been calculated, offering insight into its likely interactions. researchgate.net The potential for hydrogen bonding is a significant factor, determined by the number of specific functional groups within the dye's molecular structure. researchgate.net Similarly, polarizability, which relates to the size of the conjugated electron system in the molecule, influences van der Waals interactions. researchgate.net Given its structure, which includes multiple nitrogen and oxygen atoms and sulfonate groups, this compound possesses the necessary functional groups for hydrogen bonding and electrostatic interactions with the amino acid residues of proteins or the phosphate (B84403) backbone and base pairs of nucleic acids. researchgate.netresearchgate.net For instance, studies on other azo dyes have demonstrated binding to proteins like BSA, causing conformational changes in the protein. researchgate.net Although not directly tested on this compound, this establishes a precedent for interaction mechanisms.

The table below presents the calculated bonding parameters for this compound, which predict its interaction potential with biological macromolecules.

Regulatory Science and Policy Perspectives Impacting Acid Yellow 29 Research

Environmental Regulations and Guidelines Influencing Research on Azo Dye Remediation

The release of azo dyes into the environment is a significant concern due to their persistence, potential toxicity, and the carcinogenic nature of their breakdown products, aromatic amines. ijrrjournal.comresearchgate.net Consequently, a number of national and international regulations have been established to control the discharge of these substances into waterways.

While there is no universal international consensus on effluent limits for textile dyes, many developed nations, including those in the European Union and the United States, have implemented stringent environmental laws. igem.org These regulations set permissible levels for azo dyes and their hazardous byproducts in industrial wastewater. For instance, the EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation includes provisions that restrict the use of certain azo dyes that can release specified aromatic amines. igem.org

These regulatory pressures are a major driver for research into effective and economical remediation technologies for azo dye-containing wastewater. nih.gov Research efforts are increasingly focused on developing advanced treatment methods that can meet these strict discharge standards. nih.gov The limitations and costs of conventional physical and chemical treatment methods have spurred investigation into innovative biological and hybrid systems. nih.govlidsen.com The development of cost-effective and environmentally friendly remediation strategies is crucial, particularly for developing nations where the textile industry is a significant economic contributor. apacsci.com

The research on remediation techniques for azo dyes is extensive and covers physical, chemical, and biological methods. nih.gov Physical methods like adsorption on various materials, including activated carbon and low-cost agricultural waste, are widely studied. lidsen.comdiva-portal.orgmdpi.com Chemical methods often involve advanced oxidation processes (AOPs) that utilize highly reactive radicals to break down the complex dye molecules. researchgate.net Biological approaches, which are often considered more environmentally benign, include the use of microorganisms and their enzymes to decolorize and degrade azo dyes. nih.gov

A study on the removal of Acid Yellow 29 from wastewater using activated sawdust from Ailanthus altissima demonstrated the potential of low-cost adsorbents. diva-portal.orgmdpi.com The research investigated the kinetics and thermodynamics of the adsorption process, finding it to be spontaneous and exothermic. diva-portal.orgmdpi.com

Methodological Standardization for Environmental Risk Assessment of Azo Dyes

A critical aspect of regulating azo dyes is the ability to accurately and consistently assess their environmental risk. This necessitates the standardization of analytical methods for detecting and quantifying these dyes and their degradation products in various environmental matrices.

Standardized testing methodologies, such as those developed by the International Organization for Standardization (ISO) and the European Committee for Standardization (CEN), are crucial for ensuring compliance and a level playing field in the global market. sustainability-directory.comsustainability-directory.com These methods typically involve a reductive cleavage of the azo bond, followed by the extraction and analysis of any released aromatic amines using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). sustainability-directory.comepa.gov

However, the complexity of textile and industrial effluents presents analytical challenges. sustainability-directory.com The presence of various other chemicals can interfere with the analysis, leading to what are known as "matrix effects." sustainability-directory.com Therefore, ongoing research is focused on developing more robust and sensitive analytical techniques to overcome these challenges and provide a more accurate assessment of the potential toxicity of azo dyes in the environment. epa.gov

The development of screening methods that can rapidly assess the potential for genotoxic compounds to be formed from azo dyes in waste streams is an important area of research. epa.gov One such approach involves the chemical reduction of the azo dye followed by direct analysis of the resulting aromatic amines. epa.gov This allows for a better assessment of the environmental risk than simply analyzing the parent dye. epa.gov The "Criteria for Reporting and Evaluating ecotoxicity Data" (CRED) methodology is a newer approach that aims to improve the quality and reliability of toxicity data for substances like azo dyes. researchgate.net

Policy Frameworks Driving Innovation in Industrial Wastewater Treatment and Dye Management

Government policies and industry-led initiatives play a pivotal role in fostering innovation in the management and treatment of industrial wastewater containing dyes. These frameworks often go beyond simple regulatory compliance, encouraging the adoption of more sustainable practices and technologies.

Policy measures can include incentives for industries that invest in advanced wastewater treatment technologies or adopt cleaner production processes that reduce the consumption of water and chemicals. researchgate.net The concept of a circular economy, which emphasizes the reuse and recycling of resources, is also gaining traction in the context of industrial wastewater management. researchgate.net

Industry collaborations, such as the Zero Discharge of Hazardous Chemicals (ZDHC) Programme, are influential in driving change throughout the supply chain. genesiswatertech.com By establishing a Manufacturing Restricted Substances List (MRSL), such initiatives encourage the use of safer chemical alternatives, including dyes. genesiswatertech.com This proactive approach by the industry not only helps in meeting regulatory requirements but also promotes the development and adoption of innovative and more sustainable dyeing technologies.

The development of sustainable and resilient water management systems is a key focus, with a shift in perspective from viewing wastewater as a problem to seeing it as a valuable resource. researchgate.net This paradigm shift is encouraging research into advanced treatment techniques that can render wastewater suitable for reuse in industrial, agricultural, or even domestic sectors. researchgate.net

Future Directions and Emerging Research Frontiers for Acid Yellow 29

Integration of Computational Chemistry and Machine Learning in Acid Yellow 29 Studies

The convergence of computational chemistry and artificial intelligence is set to revolutionize the study of chemical compounds like this compound. These tools offer predictive power that can accelerate research and development while reducing reliance on traditional, time-consuming experimental methods. acs.org

Computational Chemistry: Methods such as Density Functional Theory (DFT) allow for the detailed calculation of the electronic structure and properties of this compound. acs.org Researchers can use these quantum chemistry-based calculations to predict key molecular descriptors, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), energy gaps, and binding affinities. acs.org This information provides fundamental insights into the dye's reactivity, stability, and potential degradation pathways without the need for initial laboratory experiments.

Machine Learning (ML): Machine learning algorithms, including Artificial Neural Networks (ANN) and Gaussian Processes (GPs), can be trained on data from computational chemistry studies or physical experiments. epfl.chpnas.org These models can rapidly predict the properties and behavior of molecules. epfl.ch For this compound, ML could be used to:

Predict its adsorption capacity on various materials. acs.org

Screen for novel, less harmful dye molecules with similar color properties by navigating a "digital molecular space". pnas.org

Optimize degradation processes by predicting outcomes based on variable operational parameters.

This integration allows for a high-throughput screening process, identifying new molecules with desired properties or predicting the environmental fate of existing ones far more efficiently than experimental work alone. epfl.ch

Table 1: Roles of Computational and Machine Learning Techniques in Dye Research

| Technique | Application in this compound Studies | Potential Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculate electronic structure, molecular orbitals (HOMO, LUMO), and binding affinities. acs.org | Understanding of reactivity, stability, and interaction mechanisms. |

| Artificial Neural Networks (ANN) | Model and predict adsorption rates and capacity based on experimental data. acs.org | Optimization of remediation processes and prediction of dye behavior. |

| Gaussian Processes (GP) | Correlate and predict physicochemical properties from molecular descriptors (sigma profiles). pnas.org | Efficient navigation of chemical space to design new, safer dyes. |